molecular formula C12H24N2O2 B7945809 (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate

Cat. No.: B7945809
M. Wt: 228.33 g/mol
InChI Key: YZHZLLZTMYDRLG-VHSXEESVSA-N
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Description

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group and the ethyl and methyl substituents on the piperazine ring contribute to its unique chemical properties.

Preparation Methods

The synthesis of (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of tert-butyl chloroformate with (2S,5R)-5-ethyl-2-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl or methyl groups, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl group.

Scientific Research Applications

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate

Properties

IUPAC Name

tert-butyl (2S,5R)-5-ethyl-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-6-10-8-14(9(2)7-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHZLLZTMYDRLG-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C(CN1)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN([C@H](CN1)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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